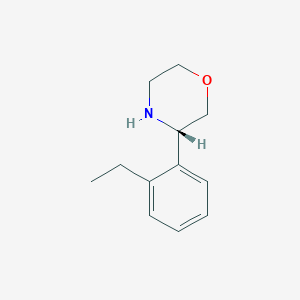

(3S)-3-(2-ethylphenyl)morpholine

Description

Significance of the Morpholine (B109124) Heterocycle as a Privileged Pharmacophore

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is widely regarded as a "privileged pharmacophore" in medicinal chemistry. e3s-conferences.orgresearchgate.net This designation stems from its frequent appearance in a multitude of biologically active compounds and approved drugs. researchgate.netnih.gov Its utility is attributed to several key characteristics. The morpholine moiety can improve the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability. nih.gov Furthermore, its presence can lead to enhanced binding affinity and potency at various biological targets. e3s-conferences.org The structural features of morpholine allow it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for the binding of a drug to its target receptor or enzyme. wikipedia.org This versatility has led to the incorporation of the morpholine scaffold into a wide array of therapeutic agents, including anticancer, antifungal, and antibacterial drugs. e3s-conferences.orgnih.gov

The Role of Stereochemistry in the Biological Activity of Morpholine Derivatives

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in the biological activity of drug compounds. For chiral molecules like substituted morpholines, the different enantiomers (non-superimposable mirror images) can exhibit vastly different pharmacological and toxicological profiles. The introduction of a substituent at the 3-position of the morpholine ring, as seen in 3-aryl morpholines, creates a chiral center. The specific spatial orientation of this substituent can dramatically influence how the molecule interacts with its biological target.

The development of enantioselective synthesis methods, which allow for the preparation of a single enantiomer, is therefore of paramount importance. organic-chemistry.org Researchers have developed various strategies for the asymmetric synthesis of 3-substituted morpholines, recognizing that one enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. organic-chemistry.orgacs.org

Contextualization of (3S)-3-(2-ethylphenyl)morpholine within Chiral Morpholine Research

The compound This compound is a specific chiral molecule belonging to the class of 3-aryl-morpholines. Its existence is confirmed by its entry in chemical databases, which provide its unique CAS Registry Number (1213887-82-1) and chemical structure. nih.gov It is also available from commercial chemical suppliers for research purposes. bldpharm.com

Despite its availability, a comprehensive review of academic and scientific literature reveals a notable absence of published research focused specifically on This compound . There are no detailed studies on its synthesis, its specific biological activities, or its potential pharmacological applications.

While general synthetic routes for 3-substituted morpholines have been described, which could theoretically be adapted to produce this compound, no specific synthesis has been reported in the literature. acs.orgvulcanchem.com For instance, a generalized method for creating 3-substituted morpholines involves the reaction of a tosyl-oxazatedine with a corresponding α-formyl carboxylate, which could in principle use a precursor derived from 2-ethylbenzaldehyde (B125284) to yield the desired product. vulcanchem.com Similarly, tandem reactions involving hydroamination and asymmetric transfer hydrogenation have been developed for the enantioselective synthesis of 3-substituted morpholines. organic-chemistry.org

The lack of specific research on This compound means that its place within the broader field of chiral morpholine research is currently undefined. It represents a molecule that has been synthesized and made commercially available but has not yet been the subject of detailed academic investigation. Therefore, while we can appreciate the significance of its structural class, any discussion of its specific properties or potential would be purely speculative. Further research is required to elucidate the unique characteristics and potential applications of this particular chiral morpholine derivative.

Data Tables

Due to the absence of specific research data for This compound , no data tables on its biological activity or detailed research findings can be generated.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1213887-82-1 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

(3S)-3-(2-ethylphenyl)morpholine |

InChI |

InChI=1S/C12H17NO/c1-2-10-5-3-4-6-11(10)12-9-14-8-7-13-12/h3-6,12-13H,2,7-9H2,1H3/t12-/m1/s1 |

InChI Key |

YORKSJPPHUQDPK-GFCCVEGCSA-N |

Isomeric SMILES |

CCC1=CC=CC=C1[C@H]2COCCN2 |

Canonical SMILES |

CCC1=CC=CC=C1C2COCCN2 |

Origin of Product |

United States |

Synthetic Methodologies for Chiral 3 Substituted Morpholines, Including 3s 3 2 Ethylphenyl Morpholine

Strategies for Stereoselective Morpholine (B109124) Ring Construction

The creation of a stereogenic center at the C3 position of the morpholine ring is a key challenge. Several strategies have been developed to address this, broadly categorized as those using chiral starting materials, those employing asymmetric catalysis, and those utilizing tandem reactions.

Approaches Utilizing Chiral Precursors

One of the most direct methods for synthesizing chiral 3-substituted morpholines involves the use of enantiomerically pure starting materials. rsc.orgnih.gov This approach embeds the desired stereochemistry into the final product from the outset.

A common strategy involves starting with chiral amino alcohols. nih.govnih.gov For instance, enantiopure N-Boc amino alcohols can be converted to O-allyl ethanolamines. These intermediates then undergo a palladium-catalyzed carboamination reaction with an aryl or alkenyl halide to form the morpholine ring. nih.gov This method provides access to a wide array of enantiopure cis-3,5-disubstituted morpholines. nih.gov

Another example is the synthesis of chiral 3-hydroxymethyl- and 3-carboxy-morpholines starting from serine enantiomers. rsc.org Key steps in this process include the chemoselective and total reductions of 5-oxomorpholine-3-carboxylates, demonstrating how natural chiral building blocks can be elaborated into the desired morpholine structures. rsc.org The use of readily available chiral amino acids as precursors has also been demonstrated in the synthesis of highly substituted morpholines. nih.gov

Asymmetric Catalysis in Morpholine Synthesis

Asymmetric catalysis offers a powerful and atom-economical approach to establishing the stereocenter during the formation of the morpholine ring. nih.gov This strategy avoids the need for stoichiometric chiral auxiliaries or pre-existing stereocenters in the starting materials.

One notable method is the asymmetric hydrogenation of dehydromorpholines. nih.gov Using a bisphosphine-rhodium catalyst with a large bite angle, a variety of 2-substituted chiral morpholines have been synthesized in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.gov While this has been highly successful for 2-substituted morpholines, the asymmetric hydrogenation for preparing 3-substituted chiral morpholines is considered more challenging. nih.govresearchgate.net

A significant breakthrough in the synthesis of 3-substituted morpholines involves a tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. acs.orgorganic-chemistry.orgacs.orgubc.ca This process starts with ether-containing aminoalkyne substrates. A titanium catalyst is used for the hydroamination to form a cyclic imine, which is then reduced by a Noyori-Ikariya catalyst, such as RuCl(S,S)-Ts-DPEN. acs.orgacs.orgubc.ca This method consistently produces chiral 3-substituted morpholines in good yields and with enantiomeric excesses greater than 95%. acs.orgacs.orgubc.ca Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate and the ruthenium catalyst are critical for achieving high enantioselectivity. organic-chemistry.orgubc.ca

A chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones has also been reported, proceeding through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift. acs.org

Tandem Reactions for Enantioselective Formation

An effective tandem approach for synthesizing enantioenriched 3-substituted morpholines utilizes a [Ti]/[Ru] catalytic system. acs.orgresearchgate.net This one-pot reaction involves an initial titanium-catalyzed hydroamination of an aminoalkyne to generate a cyclic imine intermediate. This is followed by an in-situ ruthenium-catalyzed asymmetric transfer hydrogenation to yield the final chiral morpholine. acs.orgubc.ca This method is noted for its broad substrate scope and high enantioselectivity. organic-chemistry.orgubc.ca

Another example involves a copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates. nih.govbohrium.com This approach allows for the synthesis of highly substituted morpholines. When chiral amino alcohols are used, morpholines with multiple chiral centers can be produced, although sometimes with modest diastereoselectivity. nih.gov

Organocatalytic tandem Michael addition reactions have also been explored for the enantioselective synthesis of related heterocyclic structures like chromenes, showcasing the potential of cascade strategies in asymmetric synthesis. beilstein-journals.org

Novel Synthetic Routes to Substituted Morpholine Scaffolds

Beyond the direct construction of the chiral center, researchers have developed innovative methods for synthesizing the core morpholine structure and for creating diverse libraries of these compounds.

Ring-Opening Reactions for 1,4-Oxazine Formation

The 1,4-oxazine ring system is the foundational structure of morpholines. Novel synthetic routes to this core often involve ring-opening reactions of other heterocyclic precursors. For example, the synthesis of 2- and 3-substituted morpholine congeners can be achieved through the base-catalyzed ring opening of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, leading to the formation of morpholine hemiaminals. acs.orgnih.gov

Another approach involves the Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols. nih.gov This is followed by a copper(I)-catalyzed intramolecular C-N cyclization in a one-pot fashion to furnish 3,4-dihydro-1,4-benzoxazine derivatives in excellent yields and with high enantio- and diastereospecificity. nih.gov Similarly, aziridines can react with propargyl alcohols in the presence of a Lewis acid catalyst to form amino ether derivatives, which then undergo intramolecular hydroamination to yield 3,4-dihydro-2H-1,4-oxazines. organic-chemistry.org

The synthesis of 1,4-benzoxazines has also been accomplished via a yttrium(III) triflate-catalyzed cascade reaction of benzoxazoles with propargylic alcohols, which proceeds through a ring-opening and regioselective ring-closure process. rsc.org

| Precursor | Reagents/Catalyst | Product | Reference |

| 2-Tosyl-1,2-oxazetidine, α-Formyl carboxylates | Base (e.g., K₂CO₃) | Morpholine hemiaminals | acs.orgnih.gov |

| Activated aziridines, 2-Halophenols | Lewis acid, Cu(I) | 3,4-Dihydro-1,4-benzoxazines | nih.gov |

| Aziridines, Propargyl alcohols | Zn(OTf)₂ | 3,4-Dihydro-2H-1,4-oxazines | organic-chemistry.org |

| Benzoxazoles, Propargylic alcohols | Y(OTf)₃ | 1,4-Benzoxazines | rsc.org |

| N-Boc-7-aza-8-oxabicyclo[4.2.0]oct-1(8)-ene | Flash vacuum pyrolysis | 1,4-Oxazine | rsc.org |

| Azido-dihydropyranone | PPh₃, alkyne, NEt₃ | Pyridine derivatives via 1,4-oxazinone | acs.org |

Solid-Phase Organic Synthesis (SPOS) Techniques for Morpholine Libraries

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of libraries of related compounds, which is highly valuable in drug discovery. youtube.com This methodology has been applied to the synthesis of morpholine derivatives. nih.govnih.gov

An efficient solid-phase supported peptide synthesis (SPPS) of morpholinoglycine oligonucleotide mimics has been developed. nih.govamanote.com This strategy utilizes a specially designed labile linker and 2-aminomethylmorpholino nucleoside analogues as the initial building blocks attached to the solid support. nih.gov The use of morpholine itself as a reagent for Fmoc removal in SPPS has also been investigated, proving to be an efficient and "greener" alternative to piperidine. nih.gov

The ability to generate libraries of morpholine analogues on a solid support allows for the systematic exploration of structure-activity relationships, accelerating the identification of new therapeutic agents. enamine.net

Functionalization and Derivatization of the Morpholine Core

Once the morpholine ring is constructed, further functionalization can be carried out to introduce desired substituents and modulate the properties of the molecule.

The introduction of substituents at the C3 position is a key step in the synthesis of compounds like (3S)-3-(2-ethylphenyl)morpholine. One strategy involves the ring opening of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, which yields morpholine hemiaminals. These intermediates can then be further elaborated to introduce various functionalities at the C3 position nih.gov. For example, reduction of the hemiaminal with Et₃SiH and BF₃·Et₂O can install an alkyl group, while reaction with TMSCN can introduce a cyano group organic-chemistry.org.

A photocatalytic, diastereoselective annulation strategy offers a direct route to substituted morpholines from readily available starting materials. This method employs a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity, providing access to diverse substitution patterns, including challenging tri- and tetra-substituted morpholines nih.gov.

The nitrogen atom of the morpholine ring is a common site for derivatization, allowing for the introduction of a wide array of substituents that can significantly impact the molecule's biological activity and physicochemical properties.

N-Alkylation:

N-alkylation of the morpholine ring can be achieved through various methods. A common approach involves the reaction of the morpholine with an alkyl halide. More environmentally benign methods have also been developed, such as the N-alkylation with alcohols catalyzed by heterogeneous catalysts like CuO–NiO/γ–Al₂O₃. This gas-solid phase reaction has been shown to be effective for the N-methylation of morpholine with methanol, achieving high conversion and selectivity researchgate.netresearchgate.net. The reaction conditions, including temperature and the molar ratio of reactants, are crucial for optimizing the yield of the desired N-alkylated product researchgate.net. Another green approach utilizes ethylene (B1197577) sulfate (B86663) for the selective monoalkylation of primary amines to form morpholines, a process that is redox neutral and avoids the use of harsh reagents chemrxiv.org.

N-Arylation:

The introduction of an aryl group at the nitrogen atom is another important functionalization. This can be accomplished through transition metal-catalyzed cross-coupling reactions. Both copper- and palladium-catalyzed N-arylation reactions have been reported. For instance, the Chan-Lam coupling, which utilizes a copper catalyst and an aryl boronic acid, is a mild and efficient method for the N-arylation of N-heterocyclic compounds researchgate.net. Palladium-catalyzed N-arylation using aryl halides is another powerful technique, often employing specialized phosphine (B1218219) ligands to facilitate the reaction researchgate.net. The choice of catalyst, ligand, base, and solvent can significantly influence the outcome of these reactions.

| Functionalization | Reagents/Catalysts | Product | Key Features |

| N-Alkylation | Alcohols, CuO–NiO/γ–Al₂O₃ | N-Alkylmorpholines | Gas-solid phase reaction, high conversion. researchgate.netresearchgate.net |

| N-Alkylation | Ethylene sulfate, tBuOK | Morpholines from primary amines | Redox neutral, green synthesis. chemrxiv.org |

| N-Arylation | Aryl boronic acids, Copper catalyst | N-Arylmorpholines | Chan-Lam coupling, mild conditions. researchgate.net |

| N-Arylation | Aryl halides, Palladium catalyst/phosphine ligand | N-Arylmorpholines | Buchwald-Hartwig amination, broad scope. researchgate.net |

Structure Activity Relationship Sar Investigations of 3s 3 2 Ethylphenyl Morpholine and Analogues

Elucidation of Active Pharmacophores within the (3S)-3-(2-ethylphenyl)morpholine Scaffold

The fundamental pharmacophore of 3-phenylmorpholine (B1352888) analogues consists of a central morpholine (B109124) ring, a phenyl group at the 3-position, and the nitrogen atom of the morpholine ring. The morpholine ring itself is not merely a passive linker but an integral component of the pharmacophore, with its oxygen atom capable of forming hydrogen bonds with target proteins. ijpsonline.com The nitrogen atom, typically protonated at physiological pH, engages in crucial ionic interactions with the target, often a monoamine transporter. nih.gov

For norepinephrine (B1679862) reuptake inhibitors (NRIs), the key pharmacophoric elements of the 3-phenylmorpholine scaffold are:

The Phenyl Ring: This group engages in hydrophobic interactions with the target protein. The substitution pattern on this ring is a critical determinant of potency and selectivity. nih.gov

The Morpholine Nitrogen: This basic center is essential for binding to the transporter, likely through an ionic bond with an acidic residue in the binding pocket. nih.gov

The Stereocenter at C3: The specific three-dimensional arrangement of the phenyl group relative to the morpholine ring, dictated by the stereochemistry at the C3 position, is crucial for optimal interaction with the chiral environment of the binding site. biomolther.org

The 2-ethylphenyl substituent in this compound contributes a specific lipophilic and steric profile that likely enhances binding affinity and selectivity for the norepinephrine transporter (NET).

Stereochemical Influence on Molecular Recognition and Target Binding

Stereochemistry plays a pivotal role in the biological activity of 3-phenylmorpholine derivatives, as the chiral binding sites of biological targets can differentiate between enantiomers. For inhibitors of monoamine reuptake, it is common for one enantiomer to be significantly more potent than the other. wikipedia.org

In the case of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, which are structurally related to 3-phenylmorpholines, the (S,S) enantiomers were found to be potent inhibitors of both serotonin (B10506) and norepinephrine reuptake. biomolther.org This highlights the importance of the specific spatial arrangement of the substituents on the morpholine ring for effective binding to monoamine transporters.

For instance, in a study of fenoterol (B1672521) stereoisomers binding to the β2-adrenergic receptor, the stereochemistry at the carbon atom bearing the hydroxyl group was a key determinant of the binding thermodynamics. nih.gov While not a direct analogue, this illustrates the principle that subtle changes in the three-dimensional structure of a molecule can lead to significant differences in its interaction with a biological target.

Impact of Substituents on the Phenyl and Morpholine Rings on Biological Profile

The biological activity and selectivity of 3-phenylmorpholine analogues can be finely tuned by introducing substituents on both the phenyl and morpholine rings.

Phenyl Ring Substitution:

Studies on analogues have shown that the nature and position of substituents on the phenyl ring significantly influence potency and selectivity. For example, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, the following observations were made regarding inhibition of dopamine (B1211576) (DA) and norepinephrine (NE) uptake:

| Compound | Phenyl Substituent | DA Uptake IC50 (µM) | NE Uptake IC50 (µM) |

| (S,S)-5a | 3-Chloro | 1.8 | 1.9 |

| (S,S)-5b | 3-Fluoro | 0.49 | 0.59 |

Data adapted from a study on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues. researchgate.net

This data indicates that a 3-fluoro substituent leads to a significant increase in potency for both DA and NE uptake inhibition compared to a 3-chloro substituent. researchgate.net The introduction of halogen groups on the aromatic ring of morpholine derivatives has been shown to increase inhibitory activity against certain cancer cell lines, suggesting that electronic effects of phenyl substituents are a key factor in molecular recognition.

Morpholine Ring Substitution:

Substitution on the morpholine ring, particularly at the nitrogen atom (N-alkylation), also modulates biological activity. In the same series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, N-alkylation of the 3-chloro substituted compound ((S,S)-5a) yielded the following results for α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonism:

| Compound | N-Substituent | α3β4 nAChR IC50 (µM) |

| (S,S)-5a | H | 0.61 |

| (S,S)-5d | Methyl | 0.28 |

| (S,S)-5e | Ethyl | 0.17 |

| (S,S)-5f | Propyl | 0.15 |

Data adapted from a study on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues. researchgate.net

This data demonstrates that increasing the size of the N-alkyl group from hydrogen to propyl progressively increases the potency for nAChR antagonism. researchgate.net Furthermore, the introduction of an alkyl group at the 3-position of the morpholine ring has been reported to increase anticancer activity in other series of morpholine derivatives.

Comparative SAR with Racemic or Other Stereoisomeric Morpholines

Comparing the activity of enantiopure compounds with their racemic mixtures or other stereoisomers is crucial for understanding the stereochemical requirements for optimal biological activity. As a general principle in pharmacology, the use of a single, more active enantiomer can lead to a better therapeutic index by reducing the potential for off-target effects from the less active enantiomer (the distomer). wikipedia.org

In the context of 3-phenylmorpholine derivatives, while direct comparative studies on this compound versus its racemate are not available in the reviewed literature, inferences can be drawn from related compounds. For example, in the case of reboxetine (B1679249), a well-known NRI with a 2-[(R)-(2-ethoxyphenoxy)phenyl]methyl]morpholine structure, the (S,S) enantiomer is known to be the more potent NET inhibitor. nih.gov

A study on enantiopure 2-[(phenoxy)(phenyl)methyl]morpholine derivatives established that both serotonin and norepinephrine reuptake inhibition are highly dependent on stereochemistry and the substitution pattern on the aryl rings. biomolther.org This allowed for the identification of selective serotonin reuptake inhibitors (SRIs), selective norepinephrine reuptake inhibitors (NRIs), and dual SNRIs within the same chemical series, simply by altering these parameters. This underscores the profound impact of stereochemistry on the biological profile of phenylmorpholine analogues. The crystal structures of racemic and enantiopure forms of other chiral compounds, such as 3-ethyl-3-phenylpyrrolidin-2-one, have shown significant differences in their supramolecular organization, which can influence physical properties like solubility and bioavailability.

Therefore, it is highly probable that this compound exhibits a significantly different and likely more potent and selective biological profile compared to its racemic mixture or its (3R) enantiomer.

Molecular Interactions and in Vitro Biological Mechanisms

Mechanisms of Interaction with Biological Targets

Enzyme Inhibition Studies (e.g., Kinases, Glycosidases, Reductases)

No studies detailing the inhibitory activity of (3S)-3-(2-ethylphenyl)morpholine against specific enzymes such as kinases, glycosidases, or reductases were found in the public domain. While various morpholine (B109124) derivatives have been investigated as inhibitors of kinases like PI3K and mTOR, there is no available data to attribute such activity to this compound. nih.govnih.gov

Receptor Binding and Signaling Pathway Modulation

There is no available research documenting the binding affinity or modulatory effects of this compound on any specific biological receptors or their associated signaling pathways. A related compound, (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine, has been studied as a ligand for the norepinephrine (B1679862) transporter (NET), but this information is not directly applicable to the title compound or the requested pathways. nih.gov

Modulators of Protein-Protein Interactions

The potential for this compound to act as a modulator of protein-protein interactions has not been reported in the scientific literature. Although the modulation of protein-protein interactions is a recognized strategy in drug discovery, no studies have specifically investigated this compound for such activity. ajwilsonresearch.comnih.gov

In Vitro Biological Activities (Mechanistic Focus)

Anticancer Activity via Specific Pathway Perturbation (e.g., mTOR Inhibition, Tubulin Polymerization)

No in vitro studies demonstrating anticancer activity for this compound have been published. Consequently, there is no information on its potential to perturb specific cancer-related pathways such as mTOR signaling or tubulin polymerization. The broader class of morpholine derivatives has shown activity as both mTOR inhibitors and tubulin polymerization inhibitors, but these findings cannot be specifically attributed to this compound. nih.govnih.govmdpi.comresearchgate.netmdpi.com

Anti-inflammatory Effects at the Cellular and Molecular Level

There is no available data from in vitro cellular or molecular assays to suggest that this compound possesses anti-inflammatory properties. Research on other morpholine-containing molecules has explored anti-inflammatory potential, but these findings are not specific to the compound . nih.govnih.gov

Antimicrobial and Antifungal Action Modes

The morpholine ring is a core structure in several well-established antifungal agents. nih.gove3s-conferences.org The primary mechanism of action for antifungal morpholine derivatives, such as fenpropimorph (B1672530) and amorolfine, involves the inhibition of ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane. nih.govnih.gov This inhibition occurs at two key enzymatic steps: sterol Δ¹⁴-reductase and sterol Δ⁷-Δ⁸-isomerase. nih.gov Disrupting these enzymes leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates like ignosterol, which compromises the integrity and function of the fungal cell membrane. nih.gov This dual-target mechanism is considered advantageous as it may be more difficult for fungi to develop resistance. nih.gov

In addition to antifungal properties, various morpholine derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net For instance, studies on certain 1-(3-methoxy-1-phenyl-propyl)morpholine compounds have shown pronounced activity against pathogenic bacteria such as Staphylococcus aureus, Escherichia coli, Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa. researchgate.net However, specific studies detailing the antimicrobial or antifungal action modes of this compound are not extensively documented in current literature.

Table 1: Antimicrobial Activity of Select Morpholine Derivatives This table presents data for compounds structurally related to this compound, illustrating the antimicrobial potential of the morpholine chemical class.

| Compound/Derivative Class | Target Organism | Activity/Measurement | Reference |

| Sila-analogue 24 (fenpropimorph analogue) | Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus niger | Potent antifungal activity; superior fungicidal potential to fenpropimorph and amorolfine. nih.gov | nih.gov |

| Morpholine derivative (15) | Candida albicans, Escherichia coli | Minimum Inhibitory Concentration (MIC) of 0.83 µM. researchgate.net | |

| 1-(3-methoxy-1-phenyl-propyl)morpholine | Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus | Pronounced antimicrobial activity. researchgate.net | researchgate.net |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans, Escherichia coli, Staphylococcus aureus | Good activity against C. albicans at 64 µg/mL; inhibition of bacterial strains. mdpi.com | mdpi.com |

Note: The data in this table is for related morpholine compounds and not for this compound itself.

Antioxidant Mechanisms and Radical Scavenging

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous pathological conditions. impactfactor.org Antioxidants mitigate this by neutralizing free radicals. impactfactor.orgnih.gov Several studies have established that various synthetic morpholine derivatives possess significant antioxidant and radical scavenging capabilities. nih.govresearchgate.netjapsonline.com

The antioxidant activity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. impactfactor.orgjapsonline.com In these assays, the morpholine derivative donates an electron or hydrogen atom to the stable radical, neutralizing it and causing a measurable change in absorbance. nih.govjapsonline.com For example, certain morpholine Mannich base derivatives have demonstrated radical scavenging activity comparable to the standard antioxidant ascorbic acid in DPPH assays. impactfactor.orgresearchgate.net The mechanism is often attributed to the ability of the molecular structure to form less reactive radical intermediates, thereby preventing the propagation of oxidative chain reactions. impactfactor.org

While the morpholine nucleus is a component of many compounds tested for antioxidant potential, specific research findings on the radical scavenging mechanisms of this compound are not presently available.

Table 2: Antioxidant Activity of Select Morpholine Derivatives This table provides examples of antioxidant activity found in various morpholine-containing compounds.

| Compound/Derivative Class | Assay Method | Finding | Reference |

| Morpholine Mannich base derivatives (MB-1, MB-8) | DPPH Assay | Activity comparable to standard ascorbic acid. impactfactor.org | impactfactor.org |

| Morpholine Mannich base derivative (MB-8) | ABTS Assay | Significant radical scavenging activity. impactfactor.org | impactfactor.org |

| Asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) with morpholine Mannich base | DPPH Assay | Compound 3d showed potent antioxidant activity. japsonline.com | japsonline.com |

| 1-(Morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones | Metal Chelating Effect | All tested compounds demonstrated significant activity. dergipark.org.tr | dergipark.org.tr |

Note: The data in this table is for related morpholine compounds and not for this compound itself.

Antiviral and Anticonvulsant Activity Modes

The morpholine scaffold is recognized as a "privileged pharmacophore" in medicinal chemistry, meaning it is a structural feature that appears in compounds active against a range of biological targets, including those relevant to viral infections and epilepsy. e3s-conferences.orgnih.gov

Antiviral Activity: The development of novel antiviral agents is a critical area of research. nih.gov The morpholine ring has been incorporated into various molecular structures to explore potential antiviral effects. nih.gov While broad reviews mention the antiviral potential of morpholine derivatives, specific mechanistic studies for most of these compounds, including this compound, are not widely published.

Anticonvulsant Activity: Similarly, the morpholine moiety is found in molecules designed as potential anticonvulsant agents. e3s-conferences.orgnih.gov The rationale for its inclusion often relates to improving physicochemical properties or interacting with specific neurological targets. However, detailed investigations into the anticonvulsant activity modes for this compound specifically have not been reported in the reviewed literature.

Modulation of Neurotransmitter Uptake and Release

The most well-defined area of activity for phenyl-morpholine derivatives relates to the modulation of monoamine transporters. These transporters, including the norepinephrine transporter (NET), dopamine (B1211576) transporter (DAT), and serotonin (B10506) transporter (SERT), are crucial for regulating neurotransmitter levels in the synaptic cleft by facilitating their reuptake into presynaptic neurons. frontiersin.orgwikipedia.org Dysregulation of these transporters is linked to various neurological and psychiatric disorders. nih.govmdpi.com

Compounds with a phenyl-morpholine structure are known to act as inhibitors of these transporters. The mechanism involves binding to the transporter protein, often at or near the substrate-binding site, which blocks the reuptake of the respective neurotransmitter (norepinephrine, dopamine, or serotonin). nih.govresearchgate.net This blockage leads to an increased concentration of the neurotransmitter in the synapse, enhancing its signaling effects.

For instance, reboxetine (B1679249), a compound containing a morpholine ring, is a known selective norepinephrine reuptake inhibitor (NRI). researchgate.net Research on related compounds has shown that specific stereoisomers and substitutions on the phenyl and morpholine rings can determine the potency and selectivity for NET, DAT, or SERT. researchgate.net The this compound structure is analogous to compounds designed and studied as potent NET inhibitors. researchgate.netnih.gov The interaction with the transporter is typically governed by key amino acid residues within the binding pocket, such as aspartic acid, phenylalanine, and tyrosine, which form critical bonds with the inhibitor molecule. researchgate.net

While direct experimental data on this compound's specific binding affinities (Kᵢ) or inhibitory concentrations (IC₅₀) for NET, DAT, or SERT are not available in the provided search results, its structural similarity to known monoamine transporter inhibitors strongly suggests a high potential for activity in this area.

Table 3: Function of Monoamine Transporters Targeted by Phenyl-Morpholine Analogs

| Transporter | Endogenous Substrate | Function | Pathological Relevance | Reference |

| Norepinephrine Transporter (NET) | Norepinephrine (Noradrenaline) | Reuptake of norepinephrine from the synapse; regulation of mood, arousal, memory. | Depression, ADHD, cardiovascular disease, Parkinson's disease. wikipedia.orgmdpi.comnih.gov | wikipedia.orgmdpi.comnih.gov |

| Dopamine Transporter (DAT) | Dopamine | Reuptake of dopamine from the synapse; key role in reward, motivation, and motor control. | ADHD, addiction, Parkinson's disease, schizophrenia. frontiersin.orgnih.govnih.gov | frontiersin.orgnih.govnih.gov |

| Serotonin Transporter (SERT) | Serotonin (5-HT) | Reuptake of serotonin from the synapse; regulation of mood, anxiety, sleep, appetite. | Depression, anxiety disorders, obsessive-compulsive disorder. nih.gov | nih.gov |

Computational Chemistry and Structural Biology Studies

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking studies are instrumental in predicting the binding orientation and affinity of a ligand to a target protein. For derivatives of morpholine (B109124), these studies have been widely applied to understand their pharmacological activity. scispace.comgyanvihar.orgnih.gov While specific docking studies on (3S)-3-(2-ethylphenyl)morpholine are not extensively detailed in the provided results, the principles derived from related compounds offer valuable insights. The morpholine ring is recognized as a versatile pharmacophore that can engage in various interactions with protein targets. nih.gov

Docking simulations of morpholine-containing molecules typically reveal the importance of the morpholine nitrogen in forming hydrogen bonds with amino acid residues in the active site of a protein. nih.gov The oxygen atom of the morpholine can also act as a hydrogen bond acceptor. The lipophilic (2-ethylphenyl) group of this compound is likely to engage in hydrophobic and van der Waals interactions with nonpolar pockets of a target protein. mdpi.com The stereochemistry at the C3 position is crucial in determining the precise orientation of the phenyl ring, which can influence selectivity and potency.

Potential protein targets for morpholine derivatives are diverse and include enzymes and receptors in the central nervous system. nih.gov For instance, docking studies on similar compounds have explored interactions with targets like dihydrofolate reductase and various proteases. nih.govmdpi.com The binding affinity, often expressed as a docking score, is a key output of these simulations and helps in ranking potential drug candidates. gyanvihar.org

Table 1: Potential Ligand-Target Interactions for this compound based on Analogous Compounds

| Interaction Type | Moiety of this compound | Potential Interacting Residues in Target Protein |

| Hydrogen Bonding | Morpholine Nitrogen | Aspartic Acid, Glutamic Acid, Serine, Threonine |

| Hydrogen Bonding | Morpholine Oxygen | Arginine, Lysine, Asparagine, Glutamine |

| Hydrophobic Interactions | 2-Ethylphenyl Group | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| Pi-Pi Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

The flexibility of the ethyl group on the phenyl ring also contributes to the molecule's ability to fit into a binding pocket. MD simulations can map the energy landscape of different rotamers of the ethyl group and the torsional angles of the bond connecting the phenyl ring to the morpholine core. This information is vital for understanding the entropic contributions to binding and for refining the design of more rigid, and potentially more potent, analogs. Studies on related proline-based heterocycles have demonstrated the profound impact of substituents on the conformational preferences of the ring. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are employed to understand the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, these calculations can provide values for atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The distribution of electron density, for example, can highlight the nucleophilic and electrophilic regions of the molecule, which is critical for predicting its metabolic fate and potential for covalent interactions.

The presence of the nitrogen and oxygen heteroatoms in the morpholine ring, along with the aromatic phenyl ring, creates a complex electronic environment. Quantum chemical calculations can precisely quantify the influence of the (2-ethylphenyl) substituent on the electronic properties of the morpholine scaffold. This understanding is essential for explaining the molecule's reactivity and for designing derivatives with tailored electronic characteristics. QSAR studies on similar morpholine derivatives have shown that parameters like polarization, dipole moment, and energy of frontier orbitals can be correlated with biological activity. pensoft.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a class of compounds including this compound, a pharmacophore model would typically consist of a set of features essential for activity. Based on the structure, a likely pharmacophore would include a hydrogen bond acceptor (the morpholine oxygen), a hydrogen bond donor (the morpholine nitrogen, when protonated), and a hydrophobic/aromatic feature (the 2-ethylphenyl group). nih.govresearchgate.netnih.gov

QSAR studies on morpholine-containing compounds have identified various molecular descriptors that are important for their activity. pensoft.net These can include steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, partial charges), and lipophilicity (e.g., logP). A QSAR model for a series of analogs of this compound would allow for the prediction of the activity of new, unsynthesized compounds, thereby guiding further synthetic efforts.

Table 2: Potential Pharmacophoric Features and QSAR Descriptors for this compound

| Feature/Descriptor | Description | Relevance |

| Pharmacophoric Features | ||

| Hydrogen Bond Acceptor | The oxygen atom of the morpholine ring. | Interaction with donor groups in the target's active site. |

| Hydrogen Bond Donor | The protonated nitrogen atom of the morpholine ring. | Interaction with acceptor groups in the target's active site. |

| Aromatic/Hydrophobic Region | The 2-ethylphenyl group. | Non-polar interactions with hydrophobic pockets. |

| QSAR Descriptors | ||

| Molecular Weight | The mass of the molecule. | Influences size and diffusion. |

| LogP | A measure of lipophilicity. | Affects membrane permeability and solubility. |

| Dipole Moment | The measure of the molecule's overall polarity. | Influences electrostatic interactions. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Relate to the molecule's ability to donate or accept electrons. |

X-ray Crystallography of this compound-Bound Complexes or Related Structures

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. While a crystal structure for this compound itself or in a complex with a protein target is not available in the provided search results, crystallographic data from related morpholine derivatives can offer valuable structural templates. researchgate.netrsc.org For instance, the crystal structures of other phenylmorpholine derivatives would confirm the preferred conformation of the morpholine ring and the relative orientation of the phenyl substituent. nih.gov

In the absence of a specific crystal structure for this compound, computational models are often validated against the crystallographic data of closely related compounds. This provides a degree of confidence in the predicted conformations and interaction modes. The determination of the crystal structure of this compound, particularly when bound to a pharmacological target, would be a significant step forward in understanding its precise mechanism of action at the atomic level.

Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of (3S)-3-(2-ethylphenyl)morpholine.

In ¹H NMR spectroscopy, the chemical shifts (δ) and coupling constants (J) of the protons provide detailed information about their chemical environment and spatial relationships. For this compound, specific proton signals would be expected for the ethyl group (a quartet and a triplet), the aromatic protons of the phenyl ring, and the protons of the morpholine (B109124) ring. The stereochemistry at the C3 position influences the magnetic environment of the adjacent protons, potentially leading to distinct chemical shifts and coupling patterns that can help confirm the relative stereochemistry of the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and to confirm the connectivity of the molecular structure.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms in the morpholine ring, the ethylphenyl group, and the aromatic ring would be consistent with their expected electronic environments.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H NMR Data (ppm) | Hypothetical ¹³C NMR Data (ppm) |

| Aromatic CH | 7.10 - 7.40 (m, 4H) | 125.0 - 145.0 |

| Morpholine O-CH₂ | 3.60 - 4.00 (m, 4H) | 65.0 - 75.0 |

| Morpholine N-CH₂ | 2.80 - 3.20 (m, 4H) | 45.0 - 55.0 |

| Phenyl-CH₂ | 2.60 (q, J=7.5 Hz, 2H) | 25.0 - 30.0 |

| CH-Ar | 4.50 (dd, J=8.0, 4.0 Hz, 1H) | 50.0 - 60.0 |

| CH₃ | 1.20 (t, J=7.5 Hz, 3H) | 10.0 - 15.0 |

| NH | 1.50 - 2.50 (br s, 1H) | - |

Note: This table is a hypothetical representation and actual chemical shifts may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, a high-resolution mass spectrum (HRMS) would be used to confirm its molecular formula, C₁₂H₁₇NO.

Electron ionization (EI) or electrospray ionization (ESI) are common ionization methods. Under EI conditions, the molecule is expected to undergo fragmentation, providing a unique fingerprint. The fragmentation of morpholine derivatives often involves the cleavage of the morpholine ring and the loss of substituents. For this compound, characteristic fragments would likely arise from the loss of the ethyl group, the entire ethylphenyl substituent, or cleavage of the morpholine ring.

Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Hypothetical Fragment |

| 191 | [M]⁺ (Molecular Ion) |

| 162 | [M - C₂H₅]⁺ |

| 105 | [C₈H₉]⁺ |

| 86 | [C₄H₈NO]⁺ |

Note: This table is a hypothetical representation of possible fragmentation patterns.

Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Assessment

Since this compound is a chiral compound, it is crucial to determine its enantiomeric purity, which is typically achieved using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The choice of the CSP is critical and is often determined through screening of various commercially available chiral columns. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for the separation of a broad range of chiral compounds. The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. The detector, usually a UV detector, monitors the elution of the two enantiomers, and the enantiomeric excess (% ee) can be calculated from the relative peak areas.

Hypothetical Chiral HPLC Parameters for this compound

| Parameter | Hypothetical Condition |

| Column | Chiralpak AD-H (or similar polysaccharide-based column) |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | t₁ |

| Retention Time (R)-enantiomer | t₂ |

Note: This table represents a typical starting point for method development; actual conditions may differ.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups it contains.

Key expected absorptions include the N-H stretching vibration of the secondary amine in the morpholine ring, C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, C-N stretching, and C-O-C stretching of the ether linkage in the morpholine ring. The presence of the aromatic ring would be confirmed by the C=C stretching vibrations in the aromatic region and the C-H out-of-plane bending bands.

Hypothetical IR Absorption Data for this compound

| Frequency Range (cm⁻¹) | Vibration | Intensity |

| 3300 - 3500 | N-H Stretch | Medium |

| 3000 - 3100 | Aromatic C-H Stretch | Medium |

| 2850 - 3000 | Aliphatic C-H Stretch | Strong |

| 1600 - 1650 | Aromatic C=C Stretch | Medium |

| 1450 - 1500 | Aromatic C=C Stretch | Medium |

| 1200 - 1300 | C-N Stretch | Medium |

| 1050 - 1150 | C-O-C Stretch | Strong |

| 690 - 900 | Aromatic C-H Out-of-plane Bend | Strong |

Note: This table is a hypothetical representation of expected IR absorptions.

Future Research Perspectives and Emerging Applications

Design and Synthesis of Next-Generation Chiral Morpholine (B109124) Analogues

The development of new chiral morpholine analogues is a critical area of research aimed at discovering compounds with improved or entirely new biological functions. e3s-conferences.orgrsc.org The structure of (3S)-3-(2-ethylphenyl)morpholine serves as a valuable starting point for systematic modifications to explore structure-activity relationships (SAR). nih.gov Future design strategies are anticipated to focus on several key areas:

Structural and Functional Bioisosteric Replacement: This strategy involves substituting key functional groups with bioisosteres to fine-tune the molecule's properties. For instance, the ethyl group on the phenyl ring could be replaced with other alkyl groups, halogens, or a trifluoromethyl group to alter the compound's lipophilicity and electronic characteristics. enamine.net Similarly, the morpholine oxygen could be replaced with sulfur or other groups to create thiomorpholine (B91149) or other heterocyclic analogues.

Scaffold Hopping and Conformational Constraint: "Scaffold hopping" involves replacing the morpholine ring with other heterocyclic systems while preserving essential pharmacophoric features. This allows for the exploration of new chemical spaces and the discovery of novel intellectual property. Introducing elements of rigidity, such as fusing rings or creating bridged systems, can lock the molecule into a specific, biologically active conformation, which may lead to higher potency and selectivity. researchgate.net

The synthesis of these novel analogues necessitates the development of flexible and efficient synthetic routes that can accommodate diverse functional groups while ensuring precise control over the three-dimensional arrangement of atoms (stereochemistry). enamine.netnih.gov

Table 1: Strategies for Designing Next-Generation Morpholine Analogues

| Design Strategy | Description | Desired Outcome |

| Bioisosteric Replacement | Substitution of functional groups (e.g., ethyl, morpholine oxygen) with other groups of similar size, shape, and electronic character. | Modulation of pharmacokinetic and pharmacodynamic properties; improved potency or selectivity. |

| Scaffold Hopping | Replacement of the morpholine core with a different heterocyclic system while retaining key binding features. | Exploration of new chemical space; discovery of novel scaffolds with enhanced properties. |

| Conformational Constraint | Introduction of structural rigidity (e.g., additional rings, double bonds) to limit free rotation. | Increased binding affinity and selectivity by locking the molecule in its bioactive conformation. |

Advanced Methodologies for Stereoselective Synthesis of Complex Morpholine Systems

The biological activity of chiral morpholines is highly dependent on their specific stereochemistry, making stereoselective synthesis a critical field of study. nih.gov Researchers are continuously working to develop more efficient, atom-economical, and highly selective methods for constructing these complex molecules. researchgate.netresearchgate.net

Key areas of advancement include:

Asymmetric Catalysis : This remains one of the most powerful tools for creating chiral molecules. semanticscholar.org Research is focused on developing novel chiral catalysts, including both transition-metal complexes and organocatalysts, for the enantioselective synthesis of the morpholine ring. rsc.orgacs.org For example, asymmetric hydrogenation using specialized rhodium catalysts has been shown to produce 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). nih.govrsc.org Other catalytic methods, such as tandem hydroamination and asymmetric transfer hydrogenation, have also proven effective for producing 3-substituted morpholines. acs.orgorganic-chemistry.org

Chemoenzymatic Synthesis : This approach leverages the high selectivity of enzymes to perform challenging chemical transformations. cabidigitallibrary.org Enzymes, particularly lipases and dehydrogenases, can be used for kinetic resolutions, where one enantiomer of a racemic mixture is selectively transformed, providing access to enantiopure building blocks. nih.gov Reductase enzymes are also being explored for the selective synthesis of chiral secondary amines, which are precursors to morpholine derivatives. researchgate.net

Flow Chemistry : Performing reactions in continuous flow reactors offers significant advantages, including enhanced safety, scalability, and precise control over reaction parameters like temperature and time. nih.gov This can lead to improved yields and selectivities. Photocatalytic methods combined with flow chemistry have been successfully used to synthesize morpholines and related heterocycles. researchgate.net

Table 2: Comparison of Advanced Synthesis Methodologies for Chiral Morpholines

| Methodology | Principle | Advantages |

| Asymmetric Catalysis | Uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. semanticscholar.org | High efficiency, atom economy, broad substrate scope. semanticscholar.orgnih.gov |

| Chemoenzymatic Synthesis | Employs enzymes as biocatalysts to perform stereoselective transformations. cabidigitallibrary.org | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov |

| Flow Chemistry | Reactions are performed continuously in a reactor system rather than in a traditional batch flask. nih.gov | Enhanced safety, scalability, precise process control, potential for automation. |

Integration of Omics Data with Mechanistic Biological Studies

To fully understand how this compound and its analogues function, researchers are turning to a systems biology approach. By integrating various "omics" data—such as genomics, transcriptomics, proteomics, and metabolomics—with traditional biological studies, a more complete picture of a compound's effects can be constructed. nih.gov

This integrative approach offers several benefits:

Target Identification and Validation : Omics technologies can help pinpoint the molecular targets of a drug candidate. omicstutorials.com For example, chemoproteomics can identify which proteins a small molecule binds to directly, while transcriptomics can reveal which gene expression pathways are altered after treatment. nih.gov

Elucidation of Mechanisms : Instead of focusing on a single target, integrating multiple omics datasets allows researchers to understand the broader network-level effects of a compound. nih.gov This provides deeper insights into its mechanism of action and can help predict potential off-target effects. nih.gov

Biomarker Discovery : Analyzing omics data from treated samples can lead to the discovery of biomarkers. omicstutorials.com These biomarkers can be used to track a drug's effectiveness or to identify which patient populations are most likely to benefit from a particular therapy.

The main challenge in this field is the complexity of integrating large, heterogeneous datasets. nih.govresearchgate.net However, the development of sophisticated computational and machine learning tools is helping to overcome these hurdles, enabling a more holistic understanding of drug action. researchgate.netnih.gov

Exploration of this compound as a Chiral Building Block in Complex Molecular Architectures

Beyond its own biological potential, the enantiomerically pure structure of this compound makes it a valuable chiral building block. researchgate.net Its defined three-dimensional structure can be used to direct the stereochemistry of subsequent reactions, enabling the construction of highly complex molecules.

Potential applications include:

Asymmetric Synthesis : The morpholine scaffold can be incorporated into ligands for asymmetric catalysis, where the inherent chirality of the morpholine helps to induce stereoselectivity in chemical reactions.

Natural Product Synthesis : Many natural products contain complex heterocyclic cores. This compound can serve as a key starting material or intermediate in the total synthesis of these intricate molecules and their analogues.

Medicinal Chemistry : The morpholine ring is a "privileged" structure in medicinal chemistry, often included in drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. researchgate.netresearchgate.netnih.gov Its use as a building block allows for the creation of diverse libraries of compounds for drug discovery screening. nih.gov

The strategic incorporation of this chiral morpholine into larger and more complex molecular designs opens up new avenues for creating novel chemical entities with precisely tailored functions and properties. researchgate.net

Q & A

Q. Q: What are the primary synthetic routes for (3S)-3-(2-ethylphenyl)morpholine, and how do reaction conditions influence yield?

A: The synthesis typically involves nucleophilic substitution or ring-closing reactions. For example, morpholine derivatives are often synthesized via alkylation of morpholine precursors with substituted halides (e.g., 2-ethylphenyl halide) under basic conditions (e.g., NaH or K₂CO₃) . Yield optimization requires controlled temperature (e.g., 60–80°C), anhydrous solvents (THF or DMF), and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or crystallization is critical for isolating enantiopure forms .

Stereochemical Analysis

Q. Q: How can researchers confirm the (3S) stereochemistry of this compound?

A: Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard for enantiomeric resolution . Absolute configuration is confirmed via X-ray crystallography or comparative optical rotation with known standards. Computational methods (DFT calculations) can predict Cotton effects in CD spectra, corroborating experimental data .

Biological Target Identification

Q. Q: What methodologies are used to identify biological targets for morpholine derivatives like this compound?

A: High-throughput screening (HTS) against receptor libraries (e.g., GPCRs, ion channels) is common. Radioligand binding assays (e.g., using ³H-labeled compounds) quantify affinity (Ki values). Functional assays (cAMP or calcium flux) assess agonist/antagonist activity. Structural analogs in (e.g., L-742694) suggest potential interactions with neurokinin or opioid receptors, guiding target prioritization .

Data Contradictions in Activity Profiles

Q. Q: How should researchers resolve contradictions in reported bioactivity data for morpholine derivatives?

A: Discrepancies may arise from assay conditions (e.g., cell lines, buffer pH) or compound purity. Validate findings via orthogonal assays:

- Compare in vitro (e.g., HEK293 cells) and ex vivo (tissue bath) results.

- Re-test compounds after rigorous QC (HPLC purity >98%, NMR/HRMS confirmation) .

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, distinguishing true interactions from artifacts .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q: What strategies optimize the 2-ethylphenyl substituent for enhanced potency or selectivity?

A: Systematic SAR studies involve:

- Substituent variation : Replace ethyl with bulkier groups (e.g., isopropyl) to probe steric effects.

- Electron-withdrawing/donating groups : Introduce halides (F, Cl) or methoxy groups to modulate electronic properties.

- Pharmacophore modeling : Align with bioactive conformations of analogs (e.g., CP99994 in ) to retain critical interactions .

Metabolic Stability Assessment

Q. Q: What in vitro assays predict the metabolic stability of this compound?

A: Key assays include:

- Liver microsome incubation : Measure half-life (t₁/₂) using human/rat liver microsomes and NADPH.

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms via fluorogenic substrates.

- Reactive metabolite detection : Trapping studies with glutathione (GSH) to identify toxic intermediates .

Computational Modeling for Mechanism Elucidation

Q. Q: How can molecular dynamics (MD) simulations clarify the mechanism of action?

A: MD simulations (e.g., AMBER or GROMACS) model ligand-receptor complexes over 100–200 ns trajectories to:

- Identify key binding residues (e.g., hydrophobic pockets accommodating the ethylphenyl group).

- Predict conformational changes in targets (e.g., GPCR activation states).

- Validate findings with mutagenesis data (e.g., alanine scanning) .

Scale-Up Challenges in Enantioselective Synthesis

Q. Q: What are the key considerations for scaling up enantiopure this compound?

A: Critical factors include:

- Catalyst selection : Use asymmetric catalysis (e.g., Jacobsen’s catalysts) for high enantiomeric excess (ee).

- Process intensification : Optimize solvent (switch from THF to MeCN for easier recycling) and temperature gradients.

- Crystallization control : Seeding strategies to avoid racemization during large-batch crystallization .

Toxicity Profiling

Q. Q: What preclinical models assess the toxicity of this compound?

A: Standard models include:

- Ames test : Bacterial reverse mutation assay for genotoxicity.

- hERG inhibition : Patch-clamp electrophysiology to evaluate cardiac risk.

- Rodent acute toxicity studies : MTD (maximum tolerated dose) determination via OECD guidelines .

Cross-Disciplinary Applications

Q. Q: How can this compound be repurposed for non-pharmacological research?

A: Potential applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.